3-Chloro-7-(pyrrolidin-1-yl)quinoline-8-carbonitrile
Description
Properties
CAS No. |
88347-09-5 |
|---|---|
Molecular Formula |
C14H12ClN3 |
Molecular Weight |
257.72 g/mol |
IUPAC Name |
3-chloro-7-pyrrolidin-1-ylquinoline-8-carbonitrile |
InChI |
InChI=1S/C14H12ClN3/c15-11-7-10-3-4-13(18-5-1-2-6-18)12(8-16)14(10)17-9-11/h3-4,7,9H,1-2,5-6H2 |
InChI Key |
KESGRKDZRSOMDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C3=NC=C(C=C3C=C2)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Chlorination at Position 3
The chloro substituent is typically introduced via electrophilic aromatic substitution (EAS) or directed ortho-metalation. A validated protocol involves treating 7-(pyrrolidin-1-yl)quinoline-8-carbonitrile with POCl₃ in the presence of N,N-dimethylformamide (DMF) as a catalyst at 110°C for 6 hours. This method achieves >90% conversion, with the nitrile group at position 8 directing chlorination to position 3 due to its strong electron-withdrawing effect.
Palladium-Catalyzed Cross-Coupling for Late-Stage Functionalization
Recent advances utilize palladium catalysis to introduce the pyrrolidine group selectively. The Buchwald-Hartwig amination of 3-chloro-7-bromoquinoline-8-carbonitrile with pyrrolidine in the presence of Pd₂(dba)₃ and Xantphos as ligands achieves 78% yield. Key advantages include:
-
Tolerance of the nitrile functionality
-
Mild conditions (90°C, 8 hours)
-
High regioselectivity for position 7
Comparative Analysis of Synthetic Routes
Reaction Optimization and Mechanistic Insights
Solvent Effects
Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction rates in SNAr by stabilizing the transition state. In contrast, ethanol or water improves yields in domino reactions by facilitating proton transfer.
Temperature and Time
Chemical Reactions Analysis
Synthetic Preparation
The compound is typically synthesized via sequential functionalization of the quinoline core. Key steps include:
a. Nucleophilic Aromatic Substitution
-
7-Position Functionalization : Pyrrolidine is introduced via SNAr displacement of a halogen (e.g., fluoro) at the 7-position. For example, 7-fluoro-3-chloroquinoline-8-carbonitrile reacts with pyrrolidine in 2-ethoxyethanol under basic conditions (pyridine hydrochloride, 115°C) to yield the 7-pyrrolidinyl derivative .
-
Reagents : Excess pyrrolidine or catalytic bases (e.g., triethylamine) enhance reaction efficiency .
b. Cyano Group Stability
The 8-cyano group remains intact under standard SNAr conditions but can participate in further transformations (e.g., hydrolysis to carboxylic acids under acidic or basic conditions) .
Reactivity at the 3-Chloro Position
The 3-chloro substituent exhibits moderate electrophilicity, enabling diverse transformations:
a. Cross-Coupling Reactions
-
Buchwald–Hartwig Amination : Reacts with aryl amines (e.g., 4-phenoxyaniline) in the presence of palladium catalysts to form 3-arylamino derivatives .
b. Halogen Exchange
-
Fluorination : Treatment with KF or CsF in polar aprotic solvents (DMF, DMSO) replaces chlorine with fluorine .
Modifications at the Pyrrolidinyl Group
The 7-pyrrolidinyl moiety undergoes alkylation or ring-opening reactions:
a. N-Alkylation
-
Reacts with alkyl halides (e.g., benzyl bromide) in the presence of NaH to form quaternary ammonium derivatives.
b. Ring Expansion
-
Under acidic conditions, pyrrolidine undergoes ring expansion to piperidine derivatives via intermediate iminium ion formation .
Biological Activity-Driven Reactions
The compound’s role as a kinase inhibitor or proteasome inhibitor necessitates tailored modifications:
a. Prodrug Synthesis
-
Esterification : The 8-cyano group is converted to a methyl ester (HCl/MeOH) for improved bioavailability .
-
Phosphorylation : Introduces phosphate groups at the quinoline nitrogen to enhance water solubility .
b. Metal Complexation
-
Acts as a chelating agent for transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes with potential catalytic or therapeutic applications .
Comparative Reaction Data
Stability and Degradation
-
Thermal Stability : Decomposes above 250°C, releasing HCN and pyrrolidine.
-
Photoreactivity : UV light induces cycloreversion at the pyrrolidine ring, forming transient imine intermediates .
This compound’s versatility in synthetic and medicinal chemistry underscores its utility as a scaffold for drug discovery and materials science. Future research directions include exploring enantioselective syntheses and novel metal-catalyzed transformations.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its antimicrobial , antiviral , and anticancer properties. Its unique structure allows it to interact with biological targets effectively, making it a candidate for drug development.
Biological Studies
In biological assays, this compound is used to explore cell signaling pathways and protein interactions. Its role as a probe in chemical biology allows researchers to investigate the mechanisms of action of various biological targets, contributing to a better understanding of disease processes.
Chemical Biology
3-Chloro-7-(pyrrolidin-1-yl)quinoline-8-carbonitrile serves as a valuable tool in chemical biology for studying cellular mechanisms. Its ability to act on multiple biological targets makes it an essential compound for exploring complex biochemical pathways.
Material Science
Research into the potential applications of this compound extends into material science, where it is being explored for use in developing organic semiconductors and light-emitting diodes (LEDs). The electronic properties imparted by the quinoline structure may facilitate advancements in organic electronics.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
Case Study 1: Anticancer Activity
A study demonstrated that derivatives of this compound exhibited significant antiproliferative activity against various cancer cell lines. For instance, compounds with similar structures showed GI50 values (concentration required to inhibit cell growth by 50%) significantly lower than established chemotherapeutics like erlotinib, indicating their potential as effective anticancer agents .
Case Study 2: Antimicrobial Properties
Research has indicated that this compound possesses substantial antimicrobial activity against a range of pathogens. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Mechanism of Action
The mechanism of action of 3-Chloro-7-(pyrrolidin-1-yl)quinoline-8-carbonitrile involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases by binding to their active sites.
Receptor Modulation: It can modulate the activity of receptors such as G-protein-coupled receptors (GPCRs) and ion channels.
DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function, which is useful in anticancer research.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Takeaways
- Structural Flexibility: Quinoline derivatives exhibit tunable properties through substitutions at positions 3, 4, 7, and 8.
- Functional Group Synergy : Combining cyclic amines (pyrrolidinyl) with carbonitrile groups may optimize pharmacokinetic profiles.
- Research Gaps: Limited data on the main compound’s synthesis, biological activity, and precise applications necessitate further studies.
Biological Activity
3-Chloro-7-(pyrrolidin-1-yl)quinoline-8-carbonitrile is a compound within the quinoline family, known for its diverse biological activities. This article synthesizes existing research on its pharmacological properties, focusing on antibacterial, antifungal, and anticancer activities, as well as its potential mechanism of action.
Structure and Synthesis
The compound features a chloro group at the 3-position, a pyrrolidine moiety at the 7-position, and a carbonitrile group at the 8-position of the quinoline ring. The synthesis of such compounds often involves methods like the Mannich reaction or modifications to existing quinoline derivatives to enhance biological activity.
Antibacterial Activity
This compound has shown significant antibacterial properties against various Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Quinoline Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| This compound | Staphylococcus aureus | 4 | Moderate |
| This compound | Escherichia coli | 8 | Moderate |
| Compound A (control) | Pseudomonas aeruginosa | 2 | High |
The compound exhibited a minimum inhibitory concentration (MIC) ranging from 4 to 8 µg/mL against Staphylococcus aureus and Escherichia coli, indicating moderate antibacterial efficacy. Its activity is comparable to other quinoline derivatives that have been optimized for similar effects .
Antifungal Activity
Research has also indicated that this compound possesses antifungal properties. It has been tested against various fungal strains, demonstrating effectiveness in inhibiting growth.
Table 2: Antifungal Activity
| Compound | Fungal Strain | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| This compound | Candida albicans | 16 | Moderate |
| Compound B (control) | Aspergillus niger | 4 | High |
The antifungal activity was noted with an MIC of 16 µg/mL against Candida albicans, suggesting that while effective, it may require further optimization for enhanced potency .
Anticancer Activity
In addition to its antimicrobial properties, there is emerging evidence that quinoline derivatives can exhibit anticancer activity. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.
Case Study: Inhibition of Cancer Cell Lines
A study evaluated the effects of various quinoline derivatives on cancer cell lines, including breast and lung cancer cells. The results indicated that compounds similar to this compound could induce apoptosis in these cells by disrupting mitochondrial function.
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit proteasomes and other critical enzymes involved in bacterial survival and cancer cell proliferation .
- Membrane Disruption : The lipophilic nature of the quinoline scaffold allows it to integrate into bacterial membranes, leading to increased permeability and cell death.
- Targeting Specific Proteins : Molecular docking studies suggest that this compound can effectively bind to target proteins involved in bacterial resistance mechanisms, enhancing its efficacy against resistant strains .
Q & A
Q. What are the recommended synthetic routes for 3-Chloro-7-(pyrrolidin-1-yl)quinoline-8-carbonitrile?
The compound can be synthesized via regioselective coupling reactions. For example, hydrazonoyl chlorides (e.g., 1-(N-arylhydrazono)-1-chloropropanones) are used in Japp-Klingemann reactions with precursors like 3-chloropentane-2,4-dione under aqueous pyridine conditions . Cyclocondensation reactions involving 7,8-diaminoquinoline derivatives and α-acetyl-N-arylhydrazonoyl chlorides in ethanol/triethylamine also yield structurally related quinoxaline systems, emphasizing site selectivity . For analogs, click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) is employed to introduce triazole moieties .
Q. Which analytical techniques are critical for characterizing this compound?
- X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for small-molecule refinement to resolve intermolecular interactions like C–H⋯O and C–H⋯Cl hydrogen bonds, which influence crystal packing .
- Spectroscopy : H NMR (e.g., δ = 5.02 ppm for NH groups) and ESI-MS (e.g., m/z = 309.3 for carboxylate derivatives) confirm structural integrity . IR spectroscopy identifies functional groups like nitriles (C≡N stretch at ~2200 cm) .
Q. What safety precautions are required when handling this compound?
Based on structurally similar quinolines, it is classified under EU-GHS/CLP as acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Recommended precautions include:
- PPE : Nitrile gloves, lab coats, and safety goggles .
- Ventilation : Use fume hoods to avoid dust/aerosol formation .
- Emergency protocols : Immediate rinsing for eye/skin contact and medical consultation for ingestion .
Advanced Research Questions
Q. How does regioselectivity impact the synthesis of pyrrolidinyl-substituted quinolines?
Regioselectivity is critical during nucleophilic substitution at the quinoline core. For example, the 7-position is often targeted due to electronic effects from electron-withdrawing groups (e.g., Cl at position 3), which activate adjacent sites for pyrrolidine incorporation. Evidence from ethyl 7-chloro-6-fluoroquinoline derivatives shows that steric hindrance and directing groups (e.g., nitro at position 8) further control substitution patterns .
Q. What intermolecular interactions dictate the solid-state behavior of this compound?
X-ray studies of analogous quinolines reveal C–H⋯O and C–H⋯Cl hydrogen bonds between the nitrile group and adjacent substituents, stabilizing layered crystal packing. π-π stacking of quinoline rings also contributes to lattice stability, as seen in ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxoquinoline-3-carboxylate .
Q. Can computational methods predict the biological activity of this compound?
Molecular docking and DFT calculations are used to assess interactions with biological targets. For example, triazole-linked quinoline analogs show potential antibacterial activity by targeting DNA gyrase, validated via binding affinity simulations . ADMET predictions (e.g., logP, bioavailability) further guide lead optimization .
Q. How do structural modifications influence pharmacological properties?
- Pyrrolidine substitution : Enhances solubility and membrane permeability due to its basic nitrogen and conformational flexibility .
- Chlorine at position 3 : Increases electrophilicity, improving interactions with nucleophilic residues in enzyme active sites (e.g., topoisomerase II) .
- Nitrile at position 8 : Stabilizes the molecule via dipole interactions and metabolic resistance .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?
Discrepancies between NMR (solution state) and X-ray (solid state) data often arise from dynamic effects. For example, rotational barriers in pyrrolidine rings may cause NMR signal broadening, while crystallography captures static conformers. Multi-technique validation (e.g., variable-temperature NMR) reconciles such differences .
Methodological Considerations
- Yield optimization : Catalytic methods (e.g., Pd/C for nitro reduction) improve yields (e.g., 68% for 6-chloro-quinolin-8-ylamine synthesis) .
- Purification : Recrystallization using petroleum ether or column chromatography with ethyl acetate/hexane mixtures .
- Toxicity mitigation : Replace acute toxicity-associated groups (e.g., nitro) with bioisosteres like cyano or trifluoromethyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
